Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate
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Overview
Description
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate is a complex organic compound that features a combination of benzothiazole, azetidine, and benzhydryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method for synthesizing benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent . The azetidine ring can be formed through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield corresponding amines or alcohols.
Substitution: The phenoxyacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity . The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
Azetidine Derivatives: Compounds with azetidine rings are known for their stability and unique reactivity.
Phenoxyacetyl Compounds: These compounds are often used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
Benzhydryl 2-(benzothiazol-2-yldithio)-alpha-(1-((methylsulphonyl)oxy)ethylidene)-4-oxo-3-((phenoxyacetyl)amino)azetidine-1-acetate is unique due to its combination of functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
84812-84-0 |
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Molecular Formula |
C36H31N3O8S4 |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
benzhydryl (Z)-2-[2-(1,3-benzothiazol-2-yldisulfanyl)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidin-1-yl]-3-methylsulfonyloxybut-2-enoate |
InChI |
InChI=1S/C36H31N3O8S4/c1-23(47-51(2,43)44)31(35(42)46-32(24-14-6-3-7-15-24)25-16-8-4-9-17-25)39-33(41)30(38-29(40)22-45-26-18-10-5-11-19-26)34(39)49-50-36-37-27-20-12-13-21-28(27)48-36/h3-21,30,32,34H,22H2,1-2H3,(H,38,40)/b31-23- |
InChI Key |
BTUHPFOSUILSJO-SXBRIOAWSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)/N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SSC5=NC6=CC=CC=C6S5)/OS(=O)(=O)C |
Canonical SMILES |
CC(=C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SSC5=NC6=CC=CC=C6S5)OS(=O)(=O)C |
Origin of Product |
United States |
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